

Spectroscopic Profile of Betulinic Aldehyde Oxime: A Technical Guide

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Compound of Interest

Compound Name: Betulinic aldehyde oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **betulinic aldehyde oxime** (3 β -hydroxy-lup-20(29)-en-28-al oxime), a derivative of the naturally occurring pentacyclic triterpenoid, betulin. This document collates available spectroscopic information and provides detailed experimental protocols relevant to its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity

Property	Value
Systematic Name	3 β -hydroxy-lup-20(29)-en-28-al oxime
Synonyms	Betulinic Aldehyde Oxime, Betulin 28-oxime
CAS Number	25613-12-1[1][2]
Molecular Formula	C ₃₀ H ₄₉ NO ₂ [1][2]
Molecular Weight	455.7 g/mol [2]

Spectroscopic Data

While a complete, published dataset specifically for **betulinic aldehyde oxime** is not readily available, the following tables summarize the expected and reported spectroscopic

characteristics based on data from closely related compounds, including betulin, betulinic aldehyde, and other lupane-type triterpenoid oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ^1H and ^{13}C NMR chemical shifts for the core lupane skeleton of **betulinic aldehyde oxime**, based on data from related structures. The numbering of the carbon atoms follows the standard nomenclature for lupane triterpenoids.

Table 1: Predicted ^1H NMR Spectral Data of **Betulinic Aldehyde Oxime**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	~3.20	dd
H-29a	~4.70	br s
H-29b	~4.60	br s
H-28 (oxime)	~7.50 (E-isomer) / ~6.80 (Z-isomer)	s
CH ₃ (various)	0.75 - 1.70	s
N-OH	Variable	br s

Table 2: Predicted ^{13}C NMR Spectral Data of **Betulinic Aldehyde Oxime**

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~79.0
C-20	~150.0
C-28 (oxime)	~155.0
C-29	~109.8
C-1 to C-27, C-30	14.0 - 60.0

Infrared (IR) Spectroscopy

The IR spectrum of **betulinic aldehyde oxime** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands of **Betulinic Aldehyde Oxime**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyl)	3500-3200	Broad
N-OH (oxime)	~3300	Broad
C-H (alkane)	2945-2850	Strong
C=N (oxime)	~1650	Medium
C=C (alkene)	~1640	Medium
C-O (hydroxyl)	~1035	Strong

Mass Spectrometry (MS)

The mass spectrum of **betulinic aldehyde oxime** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data of **Betulinic Aldehyde Oxime**

Ion	m/z	Description
[M+H] ⁺	456.38	Protonated molecular ion
[M] ⁺	455.37	Molecular ion
[M-H ₂ O] ⁺	437.36	Loss of water
[M-NOH] ⁺	424.37	Loss of the oxime group

Experimental Protocols

The following section details the synthetic route from betulin to **betulinic aldehyde oxime** and the general procedures for obtaining the spectroscopic data.

Synthesis of Betulinic Aldehyde Oxime

The synthesis is a two-step process starting from betulin, which is first oxidized to betulinic aldehyde, followed by oximation.

Step 1: Oxidation of Betulin to Betulinic Aldehyde

A selective oxidation of the primary alcohol at C-28 of betulin can be achieved using various methods. One common method involves the use of chromium trioxide adsorbed on silica gel ($\text{CrO}_3/\text{SiO}_2$).^[3]

- Procedure: Betulin is dissolved in a suitable solvent such as toluene. A suspension of $\text{CrO}_3/\text{SiO}_2$ (prepared by stirring silica gel with an aqueous solution of CrO_3 followed by drying) is added to the betulin solution. The reaction mixture is stirred at room temperature for a specified time (e.g., 60 minutes) and monitored by thin-layer chromatography (TLC). Upon completion, the solid support is filtered off, and the solvent is evaporated under reduced pressure. The crude betulinic aldehyde is then purified by column chromatography on silica gel.

Step 2: Oximation of Betulinic Aldehyde

The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine.

- Procedure: Betulinic aldehyde is dissolved in a suitable solvent like ethanol or pyridine. An excess of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate or pyridine to neutralize the HCl. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude **betulinic aldehyde oxime** can be purified by recrystallization.

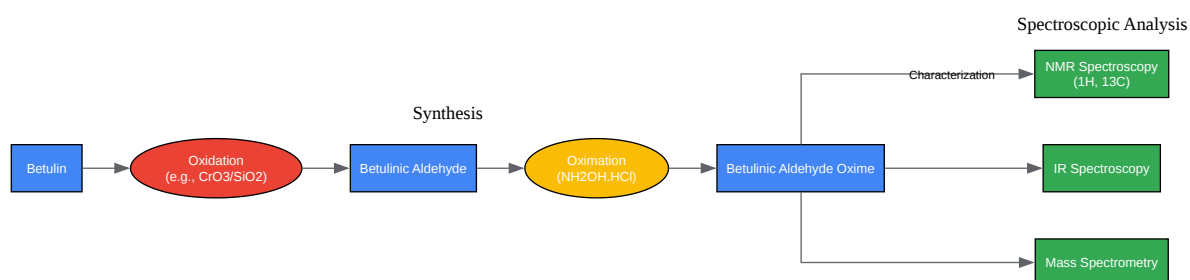
Spectroscopic Characterization

The following are general protocols for acquiring the spectroscopic data.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.
- **Mass Spectrometry:** Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Experimental Workflow Diagram

The following diagram illustrates the synthesis and characterization workflow for **betulinic aldehyde oxime**.



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Caption: Synthetic and analytical workflow for **betulinic aldehyde oxime**.

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